molecular formula C22H29N3O2S B12696728 7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-propyl- CAS No. 118788-57-1

7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-propyl-

Cat. No.: B12696728
CAS No.: 118788-57-1
M. Wt: 399.6 g/mol
InChI Key: RTIPTMOGPUZXBX-UHFFFAOYSA-N
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Description

7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-propyl- is a complex organic compound that belongs to the class of thiazolo-triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-propyl- typically involves multi-step organic reactions. The starting materials often include thiazole and triazine derivatives, which undergo cyclization reactions under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties. It can be used in drug discovery and development to identify new therapeutic agents.

Medicine

In medicine, derivatives of this compound may be investigated for their potential use in treating various diseases. Their ability to interact with specific biological targets makes them promising candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-propyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one derivatives with different substituents.
  • Other thiazole and triazine-based compounds.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl group, for example, may enhance its stability, reactivity, or biological activity compared to similar compounds.

Properties

CAS No.

118788-57-1

Molecular Formula

C22H29N3O2S

Molecular Weight

399.6 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-6-propyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

InChI

InChI=1S/C22H29N3O2S/c1-8-9-16-19(27)23-20-25(24-16)17(12-28-20)13-10-14(21(2,3)4)18(26)15(11-13)22(5,6)7/h10-12,26H,8-9H2,1-7H3

InChI Key

RTIPTMOGPUZXBX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=CSC2=NC1=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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